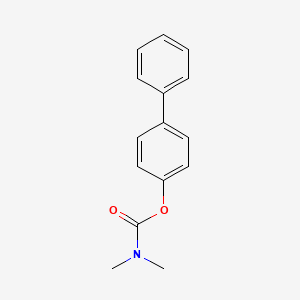

biphenyl-4-yl dimethylcarbamate

Description

Contextualization within Carbamate (B1207046) Chemistry and Structurally Related Bioactive Compounds

Biphenyl-4-yl dimethylcarbamate (B8479999) is a carbamate derivative characterized by a biphenyl (B1667301) moiety linked to a dimethylcarbamate group. Carbamates, with the general formula R₂NC(O)OR', are organic compounds derived from the unstable carbamic acid. wikipedia.org They are considered "amide-ester" hybrids, a structural feature that imparts both chemical stability and the ability to participate in significant intermolecular and intramolecular interactions. nih.govnih.gov This stability arises from the resonance between the amide and carboxyl groups. nih.gov

The history of carbamate derivatives is rich and varied, with applications spanning from agriculture to medicine. nih.govacs.org Initially, they were widely used as pesticides, including insecticides, fungicides, and herbicides. nih.govfrontiersin.org Over time, their utility expanded into the pharmaceutical realm. nih.govnih.gov Carbamate-containing molecules are now integral to many approved drugs for treating a range of conditions, including cancer, epilepsy, and Alzheimer's disease. nih.gov This is due to their favorable chemical and proteolytic stability, their ability to cross cell membranes, and their structural similarity to peptide bonds. nih.govnih.gov The versatility of the carbamate group allows for the modulation of biological and pharmacokinetic properties by altering the substituents on its amino and carboxyl ends. nih.gov

The biphenyl structure, consisting of two connected phenyl rings, is a crucial building block in a vast array of organic compounds, including many with profound pharmacological activity. rsc.orgresearchgate.net While biphenyl itself is relatively non-reactive, its functionalized derivatives are key intermediates in the synthesis of drugs, agricultural products, and materials like liquid crystals. rsc.orgwikipedia.org The biphenyl moiety can influence a drug's solubility, its binding affinity to target proteins, and its metabolic stability. biosynce.com Numerous biphenyl derivatives have been developed and patented for a wide range of medicinal uses, including as anti-inflammatory, antifungal, antibacterial, and antitumor agents. rsc.org

Overview of Primary Academic Research Areas for Biphenyl-4-yl Dimethylcarbamate and its Analogues

Academic research into this compound and its analogues primarily focuses on their potential biological activities. Studies have indicated that these compounds exhibit antimicrobial and antifungal properties. For instance, research has shown their effectiveness against various Gram-positive and Gram-negative bacteria in laboratory settings. The compound's antifungal activity against common fungal pathogens is also an area of investigation.

The mechanism of action is believed to involve the inhibition of enzymes by binding to their active sites, which disrupts essential biochemical pathways in the target organisms. Furthermore, the synthesis of novel analogues, such as those incorporating a tetrazole group, has been explored to create derivatives with potential antibacterial and antifungal activities. researchgate.net

Rationale for Comprehensive Mechanistic and Synthetic Investigations

The promising biological activities of this compound necessitate a deeper understanding of its mechanisms of action and the development of efficient synthetic routes. Mechanistic studies are crucial to pinpoint the specific molecular targets and pathways affected by the compound, which can guide the design of more potent and selective derivatives.

Synthetic investigations focus on developing efficient and scalable methods for producing this compound and its analogues. Techniques such as the Suzuki cross-coupling reaction have been employed for the synthesis of related biphenyl carbamate derivatives. mdpi.com Optimizing reaction conditions, including solvents, temperature, and catalysts, is a key aspect of this research to improve yields and purity.

Scope and Current State of Scholarly Inquiry into the Compound's Research Utility

The current scholarly inquiry into this compound is multifaceted. Researchers are actively exploring its potential in medicinal chemistry, particularly in the development of new antimicrobial and antifungal agents. The structural characteristics of the compound, including the biphenyl backbone and the carbamate group, are validated using techniques like NMR and mass spectrometry.

Computational methods, such as molecular docking, are being used to predict the compound's interactions with biological targets. Furthermore, structure-activity relationship (SAR) studies are being conducted to understand how modifications to the biphenyl or carbamate moieties affect the compound's biological activity. nih.gov While significant progress has been made, further research is needed to fully elucidate the therapeutic potential and mechanistic details of this compound and its analogues.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 255.28 g/mol |

| LogP | ~3.2 |

| Aqueous Solubility | <1 mg/mL |

This interactive table provides key physicochemical data for this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Signal |

| ¹³C NMR | ~155 ppm (carbonyl signal) |

This interactive table highlights a key spectroscopic feature used for the structural confirmation of this compound.

Compound List

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylphenyl) N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(2)15(17)18-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJSIEHIVVSJHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Biphenyl 4 Yl Dimethylcarbamate Derivatives

Established Synthetic Routes to the Core Biphenyl-4-yl Carbamate (B1207046) Scaffold

The construction of the biphenyl-4-yl carbamate framework relies on robust and well-established synthetic strategies. These methods primarily involve the formation of the biphenyl (B1667301) core and the subsequent introduction of the carbamate functionality.

Carbonylative Coupling Reactions for Biphenyl Formation

Carbonylative coupling reactions offer a direct and efficient method for constructing biaryl ketones, which can be precursors to biphenyl scaffolds. These reactions introduce a carbonyl group concurrently with the formation of the carbon-carbon bond between the two aryl rings. Palladium-catalyzed carbonylative Suzuki-Miyaura and Heck reactions are prominent examples. researchgate.netacs.org

In a typical carbonylative Suzuki coupling, an aryl halide is reacted with an arylboronic acid under a carbon monoxide atmosphere in the presence of a palladium catalyst. acs.org This methodology has been successfully applied to the synthesis of unsymmetrical biaryl ketones. researchgate.net Similarly, the carbonylative Heck reaction couples aryl halides with alkenes and carbon monoxide to yield α,β-unsaturated ketones, which can be further elaborated to form the biphenyl structure. researchgate.netacs.orgorganic-chemistry.orgacs.org The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity in these transformations. acs.org

Table 1: Examples of Carbonylative Coupling Reactions for Biphenyl Precursor Synthesis

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1 | Aryl iodide | Styrene | [(cinnamyl)PdCl]₂ / Ligand | Chalcone derivative | Good | researchgate.net |

| 2 | Aryl bromide | Arylboronic acid | PdCl₂(dppf) / K₂CO₃ / KI | Unsymmetrical biaryl ketone | - | researchgate.net |

| 3 | Aryl bromide | Arylboronic acid equivalent | [Pd(dba)₂] / Ligand | Unsymmetrical biaryl ketone | Modest to Excellent | acs.org |

| 4 | Aryl iodide | Alkene | [(cinnamyl)PdCl]₂ / HBF₄P(t-Bu)₃ | Monoprotected 1,3-ketoaldehyde | High | organic-chemistry.org |

Amidation and Esterification Strategies for Carbamate Linkage Formation

The formation of the carbamate linkage on the biphenyl scaffold is typically achieved through amidation or esterification reactions. A common method involves the reaction of 4-hydroxybiphenyl with dimethylcarbamoyl chloride in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Alternatively, the carbamate can be formed by treating 4-hydroxybiphenyl with phosgene (B1210022) or a phosgene equivalent to form a chloroformate intermediate, which is then reacted with dimethylamine (B145610). Due to the toxicity of phosgene, significant research has focused on developing safer alternatives. nih.gov One such approach is the use of 1-alkoxycarbonyl-3-nitro-1,2,4-triazole reagents, which react cleanly with amines to form carbamates. nih.gov Another strategy involves the reductive cleavage of aryl O-carbamates to the corresponding phenols, which can then be re-functionalized. organic-chemistry.org The Curtius rearrangement of acyl azides in the presence of an alcohol also provides a pathway to carbamates. nih.gov

Table 2: Selected Methods for Carbamate Formation

| Starting Material | Reagents | Product | Key Features | Reference |

| 4-Hydroxybiphenyl | Dimethylcarbamoyl chloride, Base | Biphenyl-4-yl dimethylcarbamate (B8479999) | Direct, common laboratory method | - |

| Carboxylic acid | Diphenylphosphoryl azide (B81097) (DPPA), Alcohol | Carbamate | One-pot Curtius rearrangement | nih.gov |

| Amine | 1-Alkoxycarbonyl-3-nitro-1,2,4-triazole | Carbamate | Stable reagent, high yield | nih.gov |

| Primary amine, CO₂, Alkyl halide | Cesium carbonate, TBAI | N-Alkyl carbamate | Three-component coupling | nih.gov |

Role of Transition Metal Catalysis in Biphenyl Synthesis

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, is indispensable for the synthesis of the biphenyl core. The Suzuki-Miyaura coupling reaction, which couples an aryl halide with an arylboronic acid or its ester, is one of the most widely used methods due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. gre.ac.ukresearchgate.netrsc.orgrsc.orgmdpi.comresearchgate.netnih.govresearchgate.net The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, which can be used to introduce nitrogen-containing functionalities to the biphenyl scaffold. nih.govwikipedia.orgpearson.comacsgcipr.orgacs.org This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. The choice of phosphine (B1218219) ligand is critical for the success of the reaction and has been the subject of extensive research, leading to several generations of highly efficient catalysts. wikipedia.org

Other notable transition metal-catalyzed reactions for biphenyl synthesis include the Negishi coupling (organozinc reagents) and the Stille coupling (organotin reagents), although the toxicity of the organotin compounds has limited the widespread use of the latter. rsc.org

Development of Novel and Sustainable Synthetic Approaches for Biphenyl-4-yl Dimethylcarbamate Analogues

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This includes the application of green chemistry principles to the synthesis of carbamates and the development of highly selective functionalization techniques.

Green Chemistry Principles in Carbamate Synthesis

A key focus of green chemistry in carbamate synthesis is the replacement of toxic reagents like phosgene with benign alternatives. Carbon dioxide (CO₂), being an abundant, non-toxic, and renewable C1 source, has emerged as a highly attractive substitute. rsc.orgresearchgate.netpsu.eduresearchgate.netepa.govchemistryviews.org

Several catalytic systems have been developed for the direct synthesis of carbamates from CO₂, amines, and alcohols or alkyl halides. rsc.orgresearchgate.netpsu.edunih.govrsc.org These reactions are often catalyzed by basic catalysts such as cesium carbonate or by metal catalysts like zinc acetate. psu.edunih.gov The use of polymer-supported catalysts, such as polystyrene-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU), facilitates catalyst recovery and reuse, further enhancing the sustainability of the process. chemistryviews.org Heterogeneous catalysts like cerium oxide (CeO₂) have also shown high activity and selectivity in the one-pot synthesis of carbamates from amines, CO₂, and alcohols. rsc.org

Table 3: Green Catalytic Systems for Carbamate Synthesis from CO₂

| Catalyst System | Reactants | Key Advantages | Reference |

| Cesium Carbonate | Amine, Alcohol, CO₂ | Halogen-free, mild conditions | rsc.orgpsu.edu |

| K₂CO₃ | Amine, Silicate ester, CO₂ | Inexpensive, activates aromatic amines | acs.org |

| Zn(OAc)₂ / 1,10-phenanthroline | Aromatic amine, Silicate ester, CO₂ | Reusable, amine-selective | nih.gov |

| CeO₂ | Amine, Alcohol, CO₂ | Heterogeneous, reusable, high yield | rsc.org |

| Polymer-supported DBU (PS-DBU) | Amine, Alkyl halide, CO₂ | Recoverable and reusable catalyst, mild conditions | chemistryviews.org |

Chemo- and Regioselective Functionalization of the Biphenyl System

The ability to selectively functionalize specific positions on the biphenyl scaffold is crucial for creating diverse analogues of this compound. Directing groups and specialized catalytic systems are often employed to control the regioselectivity of C-H activation and functionalization reactions.

For instance, nitrile-containing templates have been designed to direct the meta-C-H functionalization of biphenyl derivatives. escholarship.orgnih.gov These templates position a palladium catalyst to selectively activate a remote C-H bond. Computational studies, such as Density Functional Theory (DFT), have been instrumental in understanding the mechanism and the factors controlling regioselectivity in these reactions. escholarship.orgnih.gov

Furthermore, the inherent reactivity differences between various functional groups on a substituted biphenyl can be exploited for selective transformations. For example, in a molecule containing both a bromo and a chloro substituent, the more reactive C-Br bond can undergo a Suzuki-Miyaura coupling reaction preferentially, allowing for a subsequent, different coupling reaction at the C-Cl position. nih.govacs.org This stepwise approach enables the synthesis of complex, unsymmetrical biphenyl derivatives. nih.govacs.org The development of catalysts that can differentiate between similar C-H bonds is an active area of research, with the goal of achieving predictable and site-selective functionalization without the need for pre-installed directing groups. researchgate.net

Multi-Component Reactions (MCRs) in Carbamate Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like carbamates in a single step from three or more starting materials. While direct synthesis of this compound using MCRs is not extensively documented, the principles of established MCRs such as the Ugi and Passerini reactions can be adapted for the synthesis of its analogs. wikipedia.orgwikipedia.org

The Ugi four-component condensation (U-4CC) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgnih.gov For the synthesis of this compound analogs, one could envision a modified Ugi reaction. For instance, using a biphenyl-containing aldehyde or amine as one of the components would introduce the biphenyl moiety into the final product. The versatility of the Ugi reaction allows for the creation of diverse libraries of compounds for screening purposes. organic-chemistry.org

The Passerini three-component reaction is another powerful MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-hydroxy carboxamides. organic-chemistry.org A variation known as the Passerini-Smiles reaction, which utilizes phenols instead of carboxylic acids, could theoretically be employed. researchgate.net In this scenario, 4-hydroxybiphenyl could serve as the phenolic component, reacting with an appropriate aldehyde and isocyanide.

Furthermore, three-component coupling reactions involving amines, carbon dioxide (CO2), and alkyl halides in the presence of a base like cesium carbonate and a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide (TBAI) present a viable route to carbamates under mild conditions. organic-chemistry.orgacs.org This method is particularly attractive due to its use of readily available and environmentally benign CO2 as a C1 building block.

Palladium-catalyzed four-component carbonylative coupling of aryl halides, potassium cyanate, and alcohols also provides a pathway to acyl carbamates, which are structurally related to this compound. acs.org

Table 1: Key Multi-Component Reactions Applicable to Carbamate Synthesis

| Reaction Name | Components | Product | Potential Application for this compound Analogs |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Use of biphenyl-containing starting materials to generate diverse libraries. organic-chemistry.orgnih.gov |

| Passerini Reaction | Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Hydroxy Carboxamide | Passerini-Smiles variant using 4-hydroxybiphenyl. organic-chemistry.orgresearchgate.net |

| Three-Component Coupling | Amine, CO2, Alkyl Halide | Carbamate | Direct carbamoylation using CO2. organic-chemistry.orgacs.org |

| Four-Component Carbonylative Coupling | Aryl Halide, Potassium Cyanate, Alcohol, CO | Acyl Carbamate | Synthesis of related aryl carbamate structures. acs.org |

Strategies for Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into the biphenyl scaffold can significantly impact the biological activity of the resulting molecules. Atropisomerism, a type of axial chirality arising from restricted rotation around the C-C single bond connecting the two phenyl rings, is a key feature of many bioactive biphenyls. The stereoselective synthesis of such chiral biphenyls can be achieved through various catalytic asymmetric methods. nih.gov

One of the most powerful methods for constructing chiral biaryl compounds is the asymmetric Suzuki-Miyaura coupling reaction . beilstein-journals.org This reaction utilizes a chiral phosphine ligand in conjunction with a palladium catalyst to control the stereochemical outcome of the coupling between an aryl boronic acid and an aryl halide. beilstein-journals.org For the synthesis of chiral this compound analogues, one could employ a chiral ligand to mediate the coupling of a suitably substituted phenylboronic acid with a phenyl halide, where one of the coupling partners bears the dimethylcarbamate or a precursor group. The choice of the chiral ligand is crucial for achieving high enantioselectivity. beilstein-journals.org

Table 2: Chiral Ligands for Asymmetric Suzuki-Miyaura Coupling

| Ligand Type | Example | Key Feature |

| Monophosphine Ligands | (R)-MOP | Naphthyl-based ligand. beilstein-journals.org |

| Bridged Biphenyl Monophosphine Ligands | L7 (as described in literature) | Exhibits superiority in reactivity and enantioselectivity. beilstein-journals.org |

Derivatization and Scaffold Modification for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, derivatization of the biphenyl rings and modification of the dimethylcarbamate moiety are key strategies to probe these relationships. nih.govresearchgate.net

Systematic Substitution on the Biphenyl Ring System

Systematic substitution on the biphenyl rings allows for the exploration of the effects of steric and electronic properties on biological activity. The introduction of various functional groups at different positions of the biphenyl core can modulate the molecule's interaction with its biological target. nih.gov For instance, SAR studies on biphenyl-4-carboxamide derivatives have shown that substitutions on the phenyl rings can significantly impact their potency and selectivity as TRPV1 antagonists. nih.gov Similarly, for biphenyl-based glycine (B1666218) transporter 1 (GlyT1) inhibitors, substitutions on the biphenyl moiety were crucial for optimizing activity. nih.gov

Common synthetic strategies to achieve systematic substitution include cross-coupling reactions like the Suzuki-Miyaura reaction, which allows for the introduction of a wide range of aryl and heteroaryl groups. nih.gov

Table 3: Impact of Biphenyl Ring Substitution on Biological Activity

| Compound Class | Substitution Pattern | Observed Effect on Activity | Reference |

| Biphenyl-4-carboxamides (TRPV1 antagonists) | Varied substituents on both phenyl rings | Modulation of potency and selectivity. | nih.gov |

| 3-Biphenyl-4-yl-4-phenyl-4H-1,2,4-triazoles (GlyT1 inhibitors) | Substitutions on the biphenyl and phenyl rings | Optimization of inhibitory activity. | nih.gov |

| 4'-Bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanones (Antitubercular agents) | X = Cl, Br, NO2 | Increased activity against Mycobacterium tuberculosis. | nih.gov |

Modification of the Dimethylcarbamate Moiety for Modulated Reactivity

The dimethylcarbamate group is a key pharmacophore in many bioactive molecules, often contributing to target binding and influencing pharmacokinetic properties. acs.orgnih.gov Modification of this moiety in this compound can lead to changes in its reactivity and biological profile. For example, replacing the dimethylamino group with other amines can alter the compound's hydrogen bonding capacity and steric profile. nih.gov

Introduction of Clickable Handles and Chemical Probes for Bioconjugation

To investigate the molecular targets and mechanisms of action of this compound, it is often necessary to develop chemical probes. This involves the introduction of "clickable" functional groups, such as terminal alkynes or azides, which can be used for bioconjugation via click chemistry. nih.gov These probes can be used in techniques like photoaffinity labeling to identify binding partners. acs.orgresearchgate.net

A common strategy is to synthesize a derivative of this compound that incorporates a photo-reactive group, such as a diazirine, and a clickable handle. acs.orgnih.gov Upon photoactivation, the diazirine forms a reactive carbene that can covalently crosslink to nearby interacting proteins. The clickable handle then allows for the attachment of a reporter tag, such as biotin (B1667282) or a fluorescent dye, for subsequent detection and identification of the target protein. nih.gov

Table 4: Components of a Chemical Probe Derived from this compound

| Component | Function | Example Functional Group |

| Bioactive Scaffold | Binds to the biological target | This compound |

| Photo-reactive Group | Covalently crosslinks to the target upon UV irradiation | Diazirine |

| Clickable Handle | Allows for attachment of a reporter tag | Terminal alkyne, Azide |

| Reporter Tag | Enables detection and purification of the probe-target adduct | Biotin, Fluorescent dye |

Advanced Structural Characterization and Spectroscopic Elucidation for Mechanistic and Analytical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of organic compounds in solution.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Assignment

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms within the biphenyl-4-yl dimethylcarbamate (B8479999) molecule. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings and the methyl protons of the dimethylcarbamate group. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the aromatic carbons and the carbonyl and methyl carbons of the dimethylcarbamate moiety.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the two aromatic rings, helping to assign adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful for connecting the dimethylcarbamate group to the biphenyl (B1667301) system and for confirming the substitution pattern on the aromatic rings.

While specific spectral data for biphenyl-4-yl dimethylcarbamate is not available in the reviewed literature, a hypothetical data table for its NMR assignment would be structured as follows:

Interactive Data Table: Hypothetical NMR Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H to ¹³C) |

| 1 | - | Expected quaternary C | H-2', H-6', H-2, H-6 |

| 2, 6 | Expected doublet | Expected CH | C-4, C-1' |

| 3, 5 | Expected triplet | Expected CH | C-1, C-4' |

| 4 | - | Expected quaternary C | H-3, H-5, H-2, H-6 |

| 1' | - | Expected quaternary C | H-2', H-6', H-2, H-6 |

| 2', 6' | Expected doublet | Expected CH | C-4', C-1 |

| 3', 5' | Expected triplet | Expected CH | C-1', C-4' |

| 4' | - | Expected quaternary C | H-3', H-5', H-2', H-6' |

| C=O | - | Expected carbonyl C | N-(CH₃)₂ |

| N-(CH₃)₂ | Expected singlet | Expected methyl C | C=O |

Conformational Analysis via NOESY and Molecular Dynamics (MD)

The three-dimensional arrangement, or conformation, of this compound could be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) and Molecular Dynamics (MD) simulations. The biphenyl moiety is not planar, and the degree of twisting around the C1-C1' bond (the dihedral angle) is a key conformational feature.

NOESY experiments detect through-space interactions between protons that are in close proximity, which can help to determine the preferred conformation in solution. For instance, correlations between protons on the different phenyl rings could provide information about the dihedral angle.

Molecular Dynamics (MD) simulations would offer a computational approach to explore the conformational landscape of the molecule over time, predicting the most stable conformations and the energy barriers between them.

Currently, there are no published NOESY or MD simulation studies specifically for this compound.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis in Research

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of this compound with high precision. This allows for the calculation of its elemental formula, confirming the identity of the compound. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₁₅H₁₅NO₂).

Interactive Data Table: Expected HRMS Data for this compound

| Ion Type | Calculated Exact Mass |

| [M+H]⁺ | 242.1176 |

| [M+Na]⁺ | 264.0995 |

No experimental HRMS data for this compound has been identified in the surveyed scientific literature.

MS/MS for Metabolite Identification in in vitro Biotransformation Studies

Tandem mass spectrometry (MS/MS) is a critical technique for identifying metabolites in in vitro biotransformation studies. In such an experiment, this compound would be incubated with liver microsomes, for example, and the resulting mixture analyzed by LC-MS/MS. The parent compound would be selected and fragmented to produce a characteristic fragmentation pattern. The metabolites, which are modified versions of the parent drug, would then be identified by their mass shifts and by comparing their fragmentation patterns to that of the parent compound.

Common metabolic transformations that could be expected for this compound include hydroxylation of the biphenyl rings and N-demethylation of the carbamate (B1207046) group. MS/MS analysis would be instrumental in pinpointing the locations of these modifications.

A search of the literature did not yield any studies on the in vitro biotransformation of this compound.

X-ray Crystallography for Solid-State Structure and Co-Crystal Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state, including the dihedral angle between the phenyl rings. It would also reveal the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing.

Furthermore, this technique is essential for the analysis of co-crystals, where this compound is crystallized with another compound to potentially modify its physicochemical properties.

No crystallographic data for this compound or its co-crystals is currently available in the Cambridge Structural Database or other public repositories.

Ligand-Target Co-Crystallization for Interaction Mapping

The precise mechanism of action of this compound at a molecular level can be visualized through ligand-target co-crystallization studies. This technique involves crystallizing the compound in complex with its biological target, such as an enzyme, and then using X-ray diffraction to determine the three-dimensional structure of the complex. The resulting electron density map reveals the exact binding orientation of the this compound within the active site of the target protein.

This structural information is crucial for understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding affinity and specificity of the compound. For instance, the biphenyl moiety is known to interact with hydrophobic pockets in enzymes. Knowledge of these interactions is instrumental in the rational design of more potent and selective analogs for various applications. While specific co-crystallization data for this compound is not extensively available in the public domain, the principle remains a cornerstone of mechanistic research for related carbamate compounds.

Polymorphism and Crystal Engineering of this compound Forms

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physicochemical properties of a compound, including its solubility, stability, and bioavailability. Crystal engineering focuses on understanding and controlling the formation of these different crystalline structures.

For biphenyl derivatives, intermolecular interactions such as C-H⋯π and weak π…π stacking forces are significant in dictating the crystal packing. niscpr.res.in The study of 4,4'-dimethoxy-1,1'-biphenyl, a related compound, revealed the presence of these interactions, which are crucial for the stability of its crystal lattice. niscpr.res.in Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within the crystal, demonstrating the prevalence of H…H, C…H, and O…H contacts. niscpr.res.in While specific studies on the polymorphism of this compound are not detailed, the principles of crystal engineering applied to similar biphenyl structures provide a framework for anticipating and potentially controlling its solid-state forms.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interaction Probing

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular interactions of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrational modes. The structure of this compound would be expected to show characteristic IR absorption bands for the C=O stretching of the carbamate group, C-N stretching, C-O stretching, and various vibrations associated with the aromatic biphenyl rings. mdpi.comresearchgate.net These spectral signatures are invaluable for confirming the identity and purity of the synthesized compound.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It involves scattering of monochromatic light from a laser source, with a small fraction of the scattered light being shifted in frequency due to molecular vibrations. For biphenyl derivatives, Raman spectroscopy is particularly sensitive to the vibrations of the non-polar biphenyl backbone. nih.gov Studies on 4'-alkyl-4-cyanobiphenyls have shown that the C-C biphenyl linking stretch and aromatic ring breathing modes are responsive to the molecular environment. nih.gov For example, the C≡N stretching mode in these compounds shifts in response to solvent polarity, indicating specific solute-solvent interactions. nih.gov Similar principles would apply to this compound, where changes in the Raman spectrum could indicate interactions with target molecules or its local environment.

The table below summarizes typical vibrational modes observed in related biphenyl compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C≡N Stretch | 2220 - 2233 | Raman |

| C-C Aromatic Ring Breathing | ~1276 | Raman |

| C-C Biphenyl Linking Stretch | Varies with environment | Raman |

| C-H In-plane Deformation | Varies with environment | Raman |

| C=O Stretch (Carbamate) | ~1700 | IR |

| C-N Stretch (Carbamate) | ~1200-1350 | IR |

| C-O Stretch (Carbamate) | ~1050-1250 | IR |

Data compiled from studies on related biphenyl compounds. nih.gov

UV-Vis and Fluorescence Spectroscopy for Quantitative Analysis and Probe Development

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The biphenyl moiety in this compound acts as a strong chromophore. The UV-Vis spectrum of a related compound, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, shows absorption maxima (λmax) at 219 nm and 284 nm in dichloromethane. mdpi.com The intensity of the absorption is directly proportional to the concentration of the compound, a principle that forms the basis of quantitative analysis using the Beer-Lambert law. This technique is valuable for determining the concentration of this compound in various samples and for monitoring its stability.

The following table presents UV-Vis absorption data for a related biphenyl carbamate derivative.

| Compound | Solvent | λmax (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** |

| tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | Dichloromethane | 219 | 20,836 |

| tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | Dichloromethane | 284 | 54,041 |

Data from a study on a related biphenyl carbamate derivative. mdpi.com

Mechanistic Biochemistry and Molecular Interactions of Biphenyl 4 Yl Dimethylcarbamate

Enzyme Inhibition Kinetics and Catalytic Mechanism Elucidation

The primary biochemical role identified for compounds structurally related to biphenyl-4-yl dimethylcarbamate (B8479999) is the inhibition of enzymes, particularly those within the hydrolase superfamily. The biphenyl (B1667301) and dimethylcarbamate moieties are crucial for its interaction with target enzymes, dictating its potency, selectivity, and mechanism of action.

The main enzymatic targets for many carbamate-based compounds are cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are serine hydrolases critical for the termination of synaptic transmission by breaking down the neurotransmitter acetylcholine. AChE is a key enzyme in the central and peripheral nervous systems uniroma1.it. BChE, while less specific, also plays a role in hydrolyzing acetylcholine and other esters nih.gov.

Derivatives of biphenyl have been shown to exhibit inhibitory activity against these enzymes. For instance, a study on 4,4'-diimine/4,4'-diazobiphenyl derivatives demonstrated moderate inhibitory activity against AChE, while showing weak to no inhibition of BChE, suggesting a degree of selectivity for AChE nih.govresearchgate.net. The dimethylcarbamate functional group is a well-established pharmacophore for cholinesterase inhibition. However, the nature of the substitution on the carbamate (B1207046) can influence selectivity. Research comparing aryl dimethylcarbamates to their methylcarbamate counterparts found that dimethylcarbamates exhibited lower species-selectivity for Anopheles gambiae AChE over human AChE, a phenomenon attributed to a less flexible acyl pocket in the insect enzyme.

Beyond cholinesterases, other serine hydrolases are potential targets. Fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids, is inhibited by carbamate compounds, indicating that the broader class of hydrolases may be susceptible to inhibition by biphenyl-4-yl dimethylcarbamate.

Biochemical assays are essential for quantifying the potency and mechanism of an enzyme inhibitor. Key kinetic parameters include:

IC50 : The half-maximal inhibitory concentration, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Ki : The inhibition constant, which indicates the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher binding affinity.

Vmax : The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

Km : The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.

Interactive Table: Kinetic Parameters of Related Carbamate and Biphenyl Inhibitors

Note: The following data are for structurally related compounds and are provided for illustrative purposes, as specific values for this compound were not found in the reviewed literature.

| Compound Class | Target Enzyme | Parameter | Value Range |

| Tacrine-Carbamate Derivatives | AChE | IC50 | ~22 nM |

| Tacrine-Carbamate Derivatives | BChE | IC50 | ~17 nM |

| Tetrahydrofurobenzofuran Carbamates | AChE | IC50 | Down to 10 nM |

| Tetrahydrofurobenzofuran Carbamates | BChE | IC50 | Down to 3 nM |

| 4,4'-Diazobiphenyl Derivatives | AChE | IC50 | 5.77 - 16.22 µM |

Enzyme inhibitors can be classified as reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate, allowing the enzyme to regain activity nih.gov. Irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to permanent inactivation nih.gov.

Carbamates, including dimethylcarbamates, are generally classified as "pseudo-irreversible" or slow-reversible inhibitors of serine hydrolases nih.gov. The inhibition process involves two steps: an initial, reversible binding to form an enzyme-inhibitor complex, followed by a chemical step where the carbamate is cleaved and a covalent bond is formed between the dimethylcarbamoyl moiety and the active site serine residue. While this bond is covalent, it is susceptible to slow hydrolysis, which allows for the spontaneous, albeit slow, reactivation of the enzyme nih.gov. The rate of this decarbamylation varies depending on the specific carbamate and enzyme.

Carbamylation is the central chemical event in the mechanism of action for most carbamate inhibitors of cholinesterases and other serine hydrolases. This process is analogous to the natural enzymatic reaction where the enzyme's active site serine attacks the substrate (e.g., acetylcholine).

The mechanism proceeds as follows:

Reversible Binding : The carbamate inhibitor first binds non-covalently to the enzyme's active site.

Nucleophilic Attack : The catalytic serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the carbamate group.

Formation of Carbamyl-Enzyme Complex : This attack leads to the displacement of the biphenyl-4-ol leaving group and the formation of a stable, covalent dimethylcarbamyl-enzyme intermediate.

Enzyme Inactivation : The carbamylated enzyme is catalytically inactive because the active site serine is blocked.

Slow Reactivation (Decarbamylation) : The carbamyl-enzyme complex undergoes hydrolysis very slowly, releasing the dimethylcarbamic acid and regenerating the free, active enzyme. This decarbamylation step is significantly slower than the deacetylation that occurs with acetylcholine, resulting in a prolonged period of enzyme inhibition.

This process of rapid carbamylation followed by very slow decarbamylation is what defines the pseudo-irreversible nature of these inhibitors researchgate.net.

Receptor Binding Studies and Ligand-Protein Interaction Analysis (for research probes)

While the primary focus of research on carbamate compounds has been on enzyme inhibition, some molecules are designed or used as research probes to study biological receptors. This involves assessing their binding affinity and selectivity for specific protein targets.

Based on the available scientific literature, there is a lack of specific studies investigating this compound as a selective ligand or research probe for biological receptors distinct from its enzymatic targets. Research on biphenyl derivatives has explored their potential as antagonists for targets like the transient receptor potential vanilloid type 1 (TRPV1) channel, but these compounds are structurally distinct carboxamides, not carbamates nih.gov. The literature on this compound and closely related analogues points overwhelmingly toward their function as inhibitors of enzymes, particularly cholinesterases, rather than as high-affinity probes for G-protein coupled receptors, ion channels, or nuclear receptors.

Kinetic Rate Constant Determination (Kon, Koff) via SPR

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to measure the kinetics of biomolecular interactions in real-time. This method allows for the determination of the association rate constant (Kon), which describes the rate at which a ligand binds to its target, and the dissociation rate constant (Koff), which represents the rate at which the ligand-target complex dissociates. The ratio of Koff to Kon provides the equilibrium dissociation constant (Kd), a measure of binding affinity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

The biological activity of this compound is intrinsically linked to its chemical structure. The following sections explore the key structural features that govern its interactions with biological targets.

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For carbamate-based inhibitors, the carbamate moiety itself is a critical pharmacophoric element, acting as a "warhead" that covalently modifies the target enzyme, often a serine hydrolase. researchgate.net

Pharmacophore models for related carbamate inhibitors of cholinesterases typically include:

An aromatic ring system, such as the biphenyl group in this compound, which can engage in π-π stacking or hydrophobic interactions within the active site of the target protein.

A hydrogen bond acceptor, which is a feature of the carbonyl oxygen in the carbamate group.

A region of positive ionizable character, which can interact with anionic sites in the target.

Hydrophobic groups, such as the dimethylamino moiety and the biphenyl scaffold. nih.gov

Impact of Substituent Electronic and Steric Properties on Activity

The electronic and steric properties of substituents on the biphenyl and carbamate moieties can significantly influence the biological activity of this compound.

Electronic Effects: The electronic nature of substituents on the phenyl rings can modulate the reactivity of the carbamate group. Electron-withdrawing groups can increase the electrophilicity of the carbamoyl carbon, potentially leading to a faster rate of carbamoylation and, consequently, higher inhibitory potency. Conversely, electron-donating groups may decrease reactivity. Quantum mechanical studies on phenyl N-methyl carbamates have suggested that the affinity constants of these inhibitors can be related to the electrostatic interactions of the phenyl ring with the active site. nih.gov

Steric Effects: The size and shape of substituents play a crucial role in how the molecule fits into the binding pocket of its target. In a series of biphenyl-3-yl alkylcarbamates, the steric hindrance of the N-alkyl chain was found to influence the stability of the compounds in rat plasma and liver S9 fractions. nih.gov This suggests that steric factors can impact the pharmacokinetic properties of these molecules. For biphenyl derivatives in general, bulky substituents in the ortho positions of the biphenyl rings can restrict rotation around the central carbon-carbon bond, leading to a phenomenon known as atropisomerism, where the molecule can exist as stable, non-interconverting rotational isomers. slideshare.netpharmaguideline.com This conformational restriction can have a profound effect on biological activity by pre-organizing the molecule into a conformation that is either favorable or unfavorable for binding to the target.

A study on a series of histamine H3 receptor antagonists with a 4,4'-biphenyl scaffold highlighted that the steric properties of the terminal groups were crucial for binding affinity. nih.gov This underscores the general importance of steric considerations in the design of biphenyl-containing compounds.

Relationship between Molecular Conformation and Biological Interaction

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The torsional angle between the two phenyl rings of the biphenyl moiety is a key conformational feature. This angle is influenced by a delicate balance between the stabilizing effects of π-π conjugation, which favors a planar conformation, and the destabilizing steric repulsion between the ortho-hydrogen atoms, which favors a twisted conformation. researchgate.netic.ac.uk

The preferred conformation of biphenyl derivatives can be influenced by their chemical environment, including interactions with a protein binding site. researchgate.net The ability of the biphenyl group to adopt a specific torsional angle can be crucial for fitting into the active site of a target enzyme and establishing effective binding interactions. For instance, in the context of cholinesterase inhibition, the conformation of the inhibitor must be complementary to the geometry of the enzyme's active site gorge. Computational studies on phenyl N-methyl carbamates have assumed a common low-energy conformation for these inhibitors when bound to the active site. nih.gov This highlights the importance of conformational analysis in understanding the molecular basis of inhibitor potency.

Cellular and Subcellular Studies (in research models, not clinical)

Understanding the behavior of a compound within a cellular context is essential for elucidating its mechanism of action.

Intracellular Target Engagement and Localization in Cell Lines

The engagement of this compound with its intracellular targets and its subsequent localization within cellular compartments are key aspects of its biological effects. However, specific studies detailing the intracellular target engagement and subcellular distribution of this compound in cell lines are not available in the current scientific literature.

General methodologies for studying these phenomena exist and could be applied to this compound. For example, fluorescently labeling the molecule would allow for its visualization within cells using microscopy techniques, providing insights into its subcellular localization. nih.gov Furthermore, techniques have been developed to quantify drug-target engagement in single cells, which could be adapted to study this compound. nih.gov Such studies would be crucial to confirm that the compound reaches its intended intracellular target and to identify any potential off-target interactions.

Interactions with Cellular Macromolecules (e.g., proteins, lipids)

This compound (BPMC), also known as Fenobucarb, is a carbamate insecticide that primarily exerts its biological effects through interactions with specific cellular macromolecules. The principal target of BPMC is the enzyme acetylcholinesterase (AChE), leading to a cascade of neurological effects. However, research has also elucidated its interactions with other proteins, such as ion channels and serum albumins, and its behavior within lipid environments.

Interaction with Proteins

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. researchgate.net BPMC acts as a reversible inhibitor of AChE. The inhibitory process involves the carbamoylation of the serine hydroxyl group within the active site of the enzyme, forming an unstable complex. researchgate.net This prevents acetylcholine from accessing the active site, leading to its accumulation in the synaptic cleft and subsequent overstimulation of cholinergic receptors. researchgate.net

In a study on the silver barb (Barbonymus gonionotus), exposure to fenobucarb led to significant inhibition of brain AChE activity. The inhibition peaked after nine hours, reaching 73.6% and 79.7% at two different concentrations. researchgate.net Even after being placed in clean water for 14 days, fish exposed to the highest concentration still showed a 32% inhibition level, demonstrating a persistent, though reversible, interaction. researchgate.net

Beyond its primary target, BPMC has been shown to interact with other protein macromolecules, notably L-type calcium channels. These interactions are considered part of its noncholinergic mechanisms of action. nih.gov By blocking these channels, BPMC can interfere with calcium ion influx into cells, which is a crucial process in muscle contraction and nerve impulse transmission. This blocking action contributes to cardiovascular effects observed in some organisms, such as a decrease in cardiac contractility and vascular resistance. nih.gov

The interaction of carbamates with serum albumins, the most abundant proteins in blood plasma, is another area of investigation. While direct quantitative binding studies for BPMC with albumin are not extensively documented, research on similar carbamates, such as carbaryl, has shown that serum albumin can hydrolyze the carbamic ester bond. This suggests that albumin may play a role in the detoxification and transport of carbamate pesticides. The binding of xenobiotics to albumin is a key determinant of their pharmacokinetic properties, influencing their distribution and half-life in the body.

| Macromolecule | Organism/System | Interaction Type | Quantitative Data |

| Acetylcholinesterase (AChE) | Silver Barb (Barbonymus gonionotus) Brain | Enzyme Inhibition | 73.6% and 79.7% inhibition at peak |

| L-type Calcium Channels | Rabbit Cardiac and Aortic Smooth Muscle | Channel Blocking | Inhibited contraction |

| Serum Albumin | General (inferred from related compounds) | Potential Hydrolysis and Binding | Not specifically quantified for BPMC |

Interaction with Lipids

The lipophilic nature of this compound facilitates its interaction with and passage through cellular membranes, which are primarily composed of lipid bilayers. The interaction of pesticides with lipid membranes is a critical factor in their bioavailability and ability to reach intracellular targets. While specific studies detailing the biophysical interactions of BPMC with lipid bilayers are limited, general principles of pesticide-membrane interactions apply.

Lipophilic compounds like BPMC can partition into the hydrocarbon core of the lipid bilayer. This incorporation can alter the physical properties of the membrane, such as its fluidity and permeability. The extent of this interaction depends on factors like the compound's octanol-water partition coefficient (a measure of lipophilicity) and the composition of the lipid membrane itself. The interaction of molecules with lipid bilayers is complex and can involve partitioning into different regions of the membrane, from the polar headgroup region to the nonpolar acyl chain core. These interactions can ultimately influence the function of membrane-embedded proteins, such as ion channels and receptors.

Computational Chemistry and in Silico Modeling of Biphenyl 4 Yl Dimethylcarbamate

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For biphenyl-4-yl dimethylcarbamate (B8479999), this is particularly relevant for predicting its interaction with enzyme active sites. Carbamates are well-known inhibitors of cholinesterases, such as acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease. nih.govmdpi.com Docking studies on similar biphenyl (B1667301) and carbamate (B1207046) derivatives have provided valuable insights into their binding mechanisms. researchgate.netflemingcollege.ca

Active Site Characterization and Binding Pose Prediction

The active site of enzymes like human acetylcholinesterase (AChE) features a deep and narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.govresearchgate.net For a carbamate inhibitor, the binding process typically involves the carbamate moiety interacting with the CAS, often forming a covalent bond with a key serine residue. researchgate.netmdpi.com

In docking simulations, biphenyl-4-yl dimethylcarbamate would be positioned within this gorge to maximize favorable interactions. The predicted binding pose would likely feature:

The predicted binding energy, often given as a docking score, indicates the strength of the interaction. For example, docking studies of biphenyl carboxamide derivatives against COX-2 have shown scores around -8.4 kcal/mol, indicating strong binding affinity. researchgate.net Similar scores would be anticipated for this compound with its target enzyme.

Below is an illustrative table of potential interactions that would be analyzed in a docking study of this compound with AChE.

| Ligand Moiety | Potential Interacting Residue(s) | Interaction Type | Predicted Contribution |

|---|---|---|---|

| Dimethylcarbamate | Ser203, His447, Glu334 (Catalytic Triad) | Covalent bond formation, Hydrogen bonding | Primary mechanism of inhibition |

| Biphenyl Ring A | Trp286, Tyr341 | π-π Stacking, Hydrophobic | Affinity and orientation |

| Biphenyl Ring B | Tyr72, Tyr124 | Hydrophobic, van der Waals | Stabilization in the gorge |

Validation against Experimental Binding Data

Computational predictions from molecular docking must be validated against experimental data. The predicted binding affinity (e.g., docking score) can be correlated with experimentally determined inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). A good correlation between calculated binding energies and experimental pKi or IC50 values for a series of related compounds would validate the docking protocol. researchgate.net For instance, studies on biphenyl-type inhibitors have demonstrated strong correlations (R² > 0.8) between predicted and experimental activities, confirming the reliability of the computational model. nih.gov Without specific experimental data for this compound, this validation remains a prospective step.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-enzyme complex over time, typically on the nanosecond to microsecond scale. This allows for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. nih.govnih.gov

Analysis of Ligand-Enzyme Complex Stability and Flexibility

MD simulations on inhibitor-enzyme complexes provide crucial data on the system's stability. mdpi.com Key metrics that are analyzed include:

MD simulations of biphenyl-type inhibitors have shown that ligand binding can stabilize flexible loops at the entrance of the binding pocket, reducing their fluctuation and locking the inhibitor in place. nih.gov

The following table illustrates typical data obtained from an MD simulation analysis.

| Metric | System | Typical Value Range | Interpretation |

|---|---|---|---|

| RMSD (Å) | Protein Backbone | 1.5 - 3.0 Å | Stable protein folding during simulation |

| Ligand Heavy Atoms | < 2.0 Å | Stable binding pose of the ligand | |

| RMSF (Å) | Active Site Residues | < 1.5 Å | Key binding residues are stable |

| Loop Regions | > 2.5 Å | Flexible regions of the protein |

Free Energy Calculations for Binding Affinity Prediction (e.g., FEP, MM/PBSA)

MD simulations can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores. Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnih.gov These methods calculate the free energy of binding by combining molecular mechanics energy, solvation free energy, and conformational entropy. rsc.orgambermd.org

The binding free energy (ΔGbind) is calculated as:

ΔGbind = Gcomplex - (Greceptor + Gligand)

This is further broken down into enthalpic (ΔH) and entropic (-TΔS) contributions. The enthalpic part includes van der Waals and electrostatic interactions, while the solvation energy is calculated using implicit solvent models like PB or GB. frontiersin.org MM/PBSA studies have been successfully used to rank compounds and rationalize binding affinities, showing good correlation with experimental data. rsc.org For example, MM/PBSA analysis of PI3K inhibitors revealed binding free energies around -49 kcal/mol for potent hits. frontiersin.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity. researchgate.netnih.gov For this compound, these calculations can elucidate its stability, reactivity, and the nature of its chemical bonds.

Key properties derived from quantum chemical calculations include:

DFT studies on biphenyl derivatives have been used to analyze their conformational preferences (e.g., the torsion angle between the phenyl rings) and electronic properties, which influence their interaction with biological targets. mdpi.comaip.org

The table below shows examples of data that would be generated from a quantum chemical analysis.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation (aromatic ring) |

| LUMO Energy | -1.3 eV | Region of electron acceptance (carbamate group) |

| HOMO-LUMO Gap | 4.9 eV | Indicates chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Reflects overall polarity of the molecule |

Density Functional Theory (DFT) for HOMO-LUMO Analysis and Electrostatic Potentials

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By applying DFT, key properties of this compound can be calculated, offering insights into its stability, reactivity, and intermolecular interactions.

A fundamental application of DFT is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. aimspress.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, indicating the molecule is more polarizable and likely to engage in chemical reactions. nih.govnih.gov For carbamate compounds, DFT calculations can elucidate how charge transfer occurs within the molecule, highlighting its bioactivity. aimspress.com

Another critical output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the surface of a molecule, indicating the distribution of charge. nih.gov It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly biological receptors. The MEP map uses a color scale to denote different potential regions:

Red/Yellow: Regions of negative electrostatic potential, typically associated with electronegative atoms (like oxygen), indicating sites prone to electrophilic attack. nih.gov

Blue: Regions of positive electrostatic potential, often found around hydrogen atoms, indicating sites for nucleophilic attack. nih.gov

Green: Regions of neutral or near-zero potential.

For biphenyl derivatives, the MEP can reveal how substituent patterns influence the charge distribution across the aromatic rings. nih.gov In the case of this compound, the MEP would highlight the negative potential around the carbonyl oxygen of the carbamate group and the positive potential on the amine hydrogens, providing crucial information for understanding its binding modes. nih.gov

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -0.267 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. nih.gov |

| LUMO Energy | -0.181 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. nih.gov |

| HOMO-LUMO Energy Gap (ΔE) | 0.086 eV | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov |

| Dipole Moment | 4.79 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. researchgate.net |

| MEP Range | -4.618e⁻³ to +4.618e⁻³ | Range of electrostatic potential on the molecular surface, identifying reactive sites. nih.gov |

Reaction Mechanism Studies and Transition State Analysis

Computational methods are essential for elucidating the reaction mechanisms of carbamates, such as their degradation or metabolic pathways. Theoretical studies can map out the potential energy surface of a reaction, identifying intermediates, products, and, most importantly, the transition states that connect them.

For carbamate pesticides, a significant degradation pathway in the environment is their reaction with hydroxyl (OH) radicals. researchgate.net Using methods like dual-level direct dynamics, researchers can calculate the rate constants for various reaction channels, such as hydrogen abstraction from different parts of the molecule. researchgate.net This analysis reveals the most likely degradation pathways. For many carbamates, the primary reaction is the removal of a hydrogen atom from a methyl group. researchgate.net

Another critical reaction is hydrolysis, the breakdown of the carbamate ester bond by water. The stability of the carbamate group is influenced by resonance between the amide and carboxyl functionalities. nih.gov The mechanism of hydrolysis can differ based on the substitution at the nitrogen atom and the pH of the solution. nih.gov Computational modeling can determine the energy barriers for these reactions, predicting their rates under different conditions. For instance, studies on lithium carbamates have used computational quantum chemistry to investigate their structure and reactivity, which is crucial for understanding their role as synthetic intermediates. longdom.org

Transition state analysis is central to these studies. By calculating the structure and energy of the transition state—the highest energy point along the reaction coordinate—scientists can determine the activation energy of the reaction. This information is vital for predicting reaction kinetics and understanding how structural modifications to this compound or its analogues might affect their stability and metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are computational disciplines that correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov These approaches are instrumental in drug discovery and toxicology for screening large chemical libraries and prioritizing candidates for synthesis and testing. nih.gov

Development of Predictive Models for this compound Analogues

QSAR modeling can be used to develop predictive models for analogues of this compound. The fundamental principle is to find a mathematical relationship between molecular descriptors (numerical representations of a molecule's properties) and a measured activity (e.g., enzyme inhibition, receptor binding affinity). mdpi.com

For a series of biphenyl analogues, a QSAR study would involve:

Data Set Assembly: A collection of this compound analogues with experimentally measured biological activities is compiled. This set is typically divided into a training set for model development and a test set for validation. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These can include 2D descriptors (e.g., molecular weight, atom counts), 3D descriptors (e.g., molecular shape, surface area), and physicochemical descriptors (e.g., lipophilicity, electronic properties). mdpi.com

Model Building: Statistical techniques like Multiple Linear Regression (MLR) or more advanced methods are used to build a model that links the descriptors to the activity. mdpi.com

For example, 3D-QSAR methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of biphenyl derivatives to identify the key structural features required for biological activity. nih.gov Such models can generate contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic properties should be increased or decreased to enhance activity, thereby guiding the design of more potent analogues. nih.gov

Descriptor Selection and Model Validation Strategies

The development of a robust and predictive QSAR model hinges on two critical steps: descriptor selection and rigorous model validation.

Descriptor Selection: Given that thousands of molecular descriptors can be calculated for a single molecule, selecting a relevant subset is crucial to avoid overfitting and to create an interpretable model. mdpi.com The goal is to choose descriptors that are representative of the molecular features responsible for the activity. nih.gov Various methods, such as genetic algorithms, can be employed to search for the optimal combination of descriptors that yields the most predictive model. mdpi.com

Model Validation: Validation is essential to ensure that a QSAR model is reliable and has predictive power for new, untested compounds. basicmedicalkey.com It is not enough for a model to simply fit the training data well; it must also accurately predict the activity of compounds not used in its creation. Key validation strategies include:

Internal Validation: This assesses the robustness of the model using only the training set. The most common technique is leave-one-out cross-validation (LOO-CV), which generates a cross-validated correlation coefficient (q²). A high q² (typically > 0.5) indicates good internal predictivity. nih.govuniroma1.it

External Validation: This is the most stringent test of a model's predictive power. The model, built using the training set, is used to predict the activities of an independent test set. The predictive ability is measured by the predictive r² (r²_pred). A high value (typically > 0.6) suggests the model can be generalized to new chemicals. uniroma1.it

Y-Randomization: This test ensures the model is not the result of a chance correlation by repeatedly scrambling the activity data and rebuilding the model. A valid model should show a significant drop in performance for the randomized data. uniroma1.it

Applicability Domain (AD): The AD defines the chemical space in which the model's predictions are considered reliable. It ensures the model is not used to make predictions for compounds that are too structurally different from those in the training set. basicmedicalkey.com

| Metric | Description | Acceptable Value |

|---|---|---|

| r² (R-squared) | Coefficient of determination for the training set; measures goodness-of-fit. nih.gov | > 0.6 |

| q² or r²(CV) | Cross-validated r² for the training set; measures internal predictive ability. nih.gov | > 0.5 |

| r²_pred | Predictive r² for the external test set; measures external predictive ability. nih.gov | > 0.6 |

Virtual Screening and Library Design for Novel Chemical Entities

Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. researchgate.net This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. researchgate.net

Library Design: The process can start with the design of a virtual library. This can be a general library containing millions or even billions of diverse, synthetically accessible compounds, or a focused library designed around a specific scaffold, such as the this compound core. nih.govnih.gov Focused libraries are created by enumerating variations of substituents at specific points on the core structure to explore the local chemical space. nih.gov

Virtual Screening Methods: There are two main categories of virtual screening:

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown but active ligands have been identified. acs.org A model of an active compound (a pharmacophore) is created, and the library is searched for molecules with similar shapes and chemical features. acs.org

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be employed. acs.org This typically involves molecular docking, where each compound in the library is computationally placed into the binding site of the target. A scoring function then estimates the binding affinity, and the top-scoring compounds are selected as "hits" for further investigation. researchgate.net

The ultimate goal of virtual screening is to enrich the hit list with novel chemotypes—compounds with new structural scaffolds—that can serve as starting points for drug discovery programs. acs.org

Application of Machine Learning and Artificial Intelligence in Compound Design

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as transformative technologies in chemistry and drug discovery. nih.gov These methods go beyond traditional QSAR by learning complex, non-linear relationships from data and can be used not only for prediction but also for the generation of entirely new molecules. acs.org

AI in compound design, particularly deep learning, can be applied in several ways: nih.gov

Property Prediction: Deep neural networks (DNNs) can be trained on large datasets to predict a wide range of molecular properties, including bioactivity, toxicity, and physicochemical characteristics, often with higher accuracy than conventional methods. harvard.edu

De Novo Design: Generative AI models, analogous to language models like ChatGPT, can learn the "language" of chemical structures. neurosciencenews.com These models can then be used to design novel molecules from scratch that are optimized for a desired property profile, such as binding to a specific target or having dual-target activity. harvard.eduneurosciencenews.com

Synthesis Planning: AI systems can also assist in the practical aspect of chemistry by predicting viable synthetic pathways for novel, computationally designed compounds, making them easier to manufacture. harvard.edu

For this compound, AI could be used to design novel analogues by exploring a vast chemical space to identify modifications that enhance desired properties while minimizing potential liabilities. This allows for a more efficient exploration of chemical possibilities than is feasible with manual design or traditional library enumeration. springernature.com

Advanced Analytical Methodologies for Biphenyl 4 Yl Dimethylcarbamate in Research Environments

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For biphenyl-4-yl dimethylcarbamate (B8479999) and its analogues, various chromatographic methods are employed to ensure purity, assess stability, and study metabolic fate.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like biphenyl-4-yl dimethylcarbamate. The development of a robust HPLC method is critical for obtaining reliable and reproducible data in research applications.